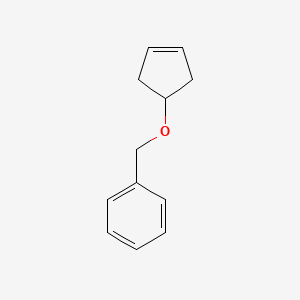

((Cyclopent-3-EN-1-yloxy)methyl)benzene

概要

説明

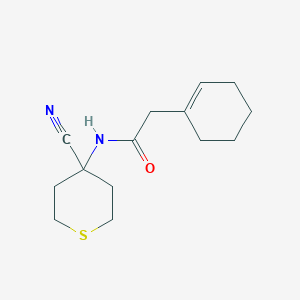

((Cyclopent-3-EN-1-yloxy)methyl)benzene is a chemical compound with the molecular formula C12H14O . Its molecular weight is 174.24 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of((Cyclopent-3-EN-1-yloxy)methyl)benzene involves two stages . In the first stage, cyclopent-3-enol reacts with sodium hydride in benzene at 20℃ for 1.5 hours under an inert atmosphere . In the second stage, benzyl chloride is added to the mixture in benzene under an inert atmosphere and the mixture is refluxed . The reaction yields a colorless, mobile liquid . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of((Cyclopent-3-EN-1-yloxy)methyl)benzene have been described in the Synthesis Analysis section. The reaction involves the use of sodium hydride and benzyl chloride . Physical And Chemical Properties Analysis

((Cyclopent-3-EN-1-yloxy)methyl)benzene is a colorless, mobile liquid . Its boiling point and other physical properties are not specified in the sources .

科学的研究の応用

Photochemical Reactions : A study by Reinfried, Belluš, and Schaffner (1971) in "Helvetica Chimica Acta" explored the photochemical reactions of compounds including cyclopent-2-en-one derivatives under ultraviolet irradiation in solvents like toluene. This research is significant for understanding the photoreactions of related compounds (Reinfried, Belluš, & Schaffner, 1971).

Intramolecular Aziridination : Hu, Faraldos, and Coates (2009) in the "Journal of the American Chemical Society" studied the intramolecular aziridination of cyclopent-3-en-1-ylmethylamines to form 1-azatricyclo[2.2.1.0(2,6)]heptanes. This research is relevant for the synthesis of novel organic compounds (Hu, Faraldos, & Coates, 2009).

Catalysis in Oxidation Reactions : Kal, Draksharapu, and Que (2018) published in the "Journal of the American Chemical Society" a study on the activation of nonheme FeIII-OOH intermediates for rapid hydroxylation of cyclohexane and benzene, a key aspect of catalysis (Kal, Draksharapu, & Que, 2018).

Vapor Permeation in Chemical Separation : Research by Matsumoto, Ueba, and Kondo (2009) in "Desalination" explored the vapor permeation of hydrocarbons through supported liquid membranes based on ionic liquids, including the separation of benzene and cyclohexane. This has implications for industrial chemical separation processes (Matsumoto, Ueba, & Kondo, 2009).

Liquid-Phase Hydrogenation of Hydrocarbons : Struijk and Scholten (1992) in "Applied Catalysis A-general" investigated the selective hydrogenation of benzene and toluene to cyclohexene and methyl-substituted cyclohexenes over ruthenium catalysts. This study is important for the development of efficient and selective catalytic processes (Struijk & Scholten, 1992).

Safety and Hazards

The safety data sheet for ((Cyclopent-3-EN-1-yloxy)methyl)benzene indicates that it has a signal word of "Warning" . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statement is H302 (Harmful if swallowed) .

特性

IUPAC Name |

cyclopent-3-en-1-yloxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-7,12H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSJNMIPGGUJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

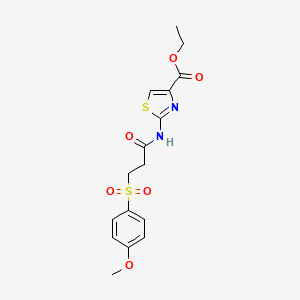

![(NE)-N-[(1,4-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2430949.png)

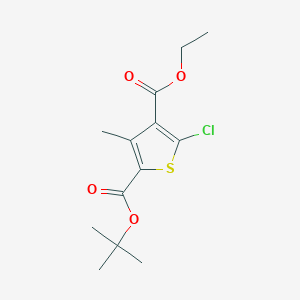

![8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2430954.png)

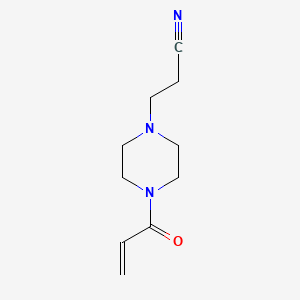

![N-[1-(1-methyl-1H-pyrazol-4-yl)-2-(3-methylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2430962.png)

![N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)butanamide](/img/structure/B2430967.png)

![1-[4-(Prop-2-enoylamino)benzoyl]-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B2430968.png)

![3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2430970.png)